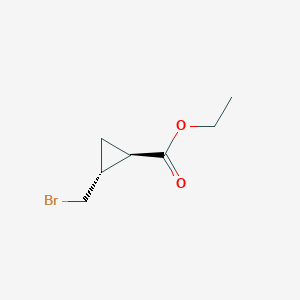
Rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans is a chemical compound with the IUPAC name ethyl (1R,2R)-2- (bromomethyl)cyclopropane-1-carboxylate . It has a molecular weight of 207.07 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11BrO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans is a liquid at room temperature . It is stored at 4 degrees Celsius .科学的研究の応用
Synthesis and Biological Evaluation
Cyclopropane-containing compounds, such as trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, have been synthesized and evaluated for their biological activity. These compounds exhibit potent inhibitory effects on enzymes like cytosolic carbonic anhydrase I and II and acetylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Chemo-enzymatic Synthesis
Cyclopropane derivatives have been explored for their use in chemo-enzymatic synthesis processes. For example, a stereoselective route to trans-1,2-disubstituted cyclopropanes was developed, demonstrating the versatility of cyclopropane compounds in medicinal chemistry as building blocks (Riss & Rösch, 2008).
Copolymerization Catalysis
In the field of polymer science, cyclopropane derivatives have been used as monomers in copolymerization reactions catalyzed by zirconocene systems. These reactions have led to the production of polymers with unique structural features, such as the incorporation of cyclopropane units into polymer chains, demonstrating the application of these compounds in developing new materials (Pragliola et al., 2014).
Biocatalytic Asymmetric Synthesis
Cyclopropane-containing compounds have been employed in biocatalytic processes for the asymmetric synthesis of pharmacologically relevant intermediates. For instance, Sphingomonas aquatilis was used to achieve enantioselective synthesis of N-Boc-vinyl ACCA ethyl ester, a key intermediate in hepatitis C virus protease inhibitors (Zhu et al., 2018).
Carbonic Anhydrase Inhibition
Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have been studied for their inhibition of carbonic anhydrase enzyme, showcasing the potential of cyclopropane derivatives in therapeutic applications through enzyme inhibition (Boztaş et al., 2015).
Material Science
Purely isotactic poly(cyclohexene carbonate) synthesized through the ring-opening polymerization of racemic and enantiopure cyclohexene carbonate illustrates the utility of cyclopropane and related compounds in creating novel, high-performance polymeric materials (Guerin et al., 2014).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUNGMQKDDMMQW-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2706464.png)
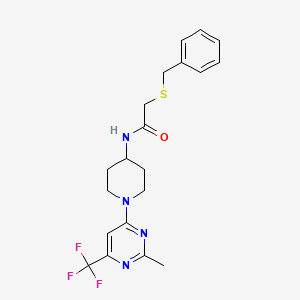

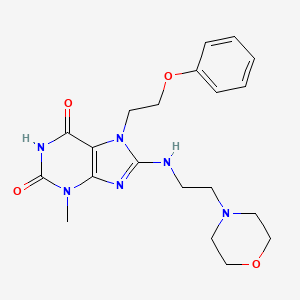
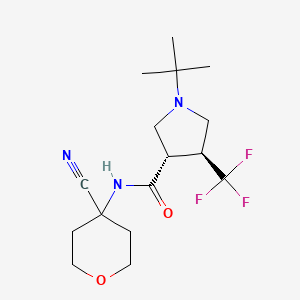

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2706479.png)
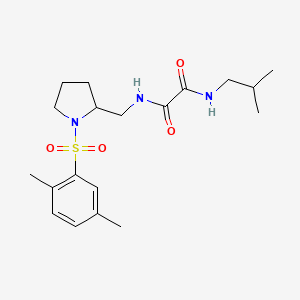

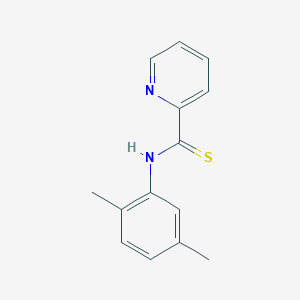
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2706484.png)
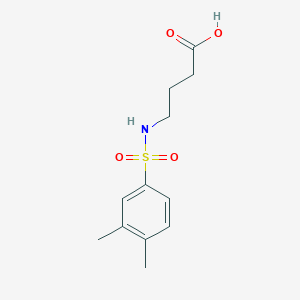
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2706486.png)
